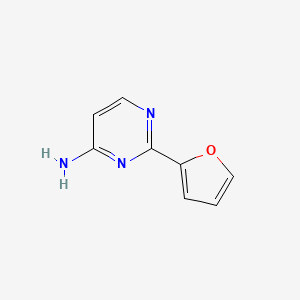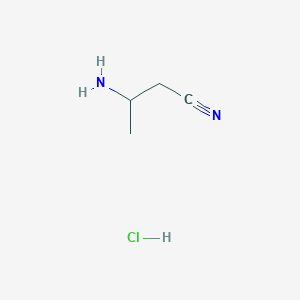
4-(4-bromo-1H-pirazol-1-il)anilina
Descripción general
Descripción
4-(4-bromo-1H-pyrazol-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a pyrazole ring substituted with a bromine atom at the 4-position and an aniline group at the 1-position
Aplicaciones Científicas De Investigación
Farmacología: Actividades Antileishmaniales y Antimaláricas
Los derivados de la 4-(4-bromo-1H-pirazol-1-il)anilina han mostrado resultados prometedores en el tratamiento de la leishmaniasis y la malaria. Estas enfermedades son causadas por parásitos protozoarios y representan una preocupación importante para la salud en las regiones tropicales. Los derivados del compuesto han sido evaluados por su eficacia contra las especies de Leishmania y Plasmodium berghei en ratones, mostrando efectos inhibitorios sustanciales .
Bioquímica: Estudios de Inhibición Enzimática
En la investigación bioquímica, este compuesto se utiliza para estudiar la inhibición enzimática, particularmente en el contexto del estrés oxidativo y su daño celular asociado. Se ha utilizado para investigar el potencial neurotóxico de los derivados de pirazolina sobre la actividad de la acetilcolinesterasa (AchE), que juega un papel crítico en el sistema nervioso .
Química Medicinal: Síntesis de Fármacos
El compuesto sirve como un intermedio clave en la síntesis de varios compuestos biológicamente activos, incluidos los fármacos potenciales. Su papel en la química medicinal es fundamental debido a su versatilidad estructural, lo que permite la creación de una amplia gama de agentes terapéuticos .
Ciencia de Materiales: Síntesis de Bipirazoles
En la ciencia de materiales, la this compound se utiliza como material de partida para sintetizar bipirizoles, que son compuestos de interés debido a sus posibles aplicaciones en la creación de nuevos materiales con propiedades únicas .
Impacto Ambiental: Seguridad y Manipulación
El impacto ambiental de este compuesto se evalúa mediante su ficha de datos de seguridad, que proporciona información sobre la manipulación, el almacenamiento y la eliminación. Se clasifica como peligroso y requiere una gestión cuidadosa para evitar posibles daños al medio ambiente .
Aplicaciones Industriales: Fabricación Química
Industrialmente, este compuesto está involucrado en la fabricación de productos farmacéuticos y otros productos químicos. A menudo está disponible para síntesis personalizada a granel, lo que indica su importancia en diversas aplicaciones industriales .
Mecanismo De Acción
Target of Action
It is known that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase , suggesting a potential target for this compound.
Mode of Action
Based on its structural similarity to other pyrazole compounds, it may interact with its target through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may impact the metabolism of alcohol and related compounds.
Result of Action
Based on its potential role as an inhibitor of liver alcohol dehydrogenase , it may alter the metabolism of alcohol and related compounds at the cellular level.
Action Environment
It is known that the compound should be stored in a well-ventilated place and kept in a tightly closed container
Análisis Bioquímico
Biochemical Properties
4-(4-bromo-1H-pyrazol-1-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with the enzyme DNA gyrase, specifically the GyraseB subunit in Escherichia coli . This interaction is crucial as DNA gyrase is involved in the supercoiling of DNA, which is essential for DNA replication and transcription. The binding of 4-(4-bromo-1H-pyrazol-1-yl)aniline to DNA gyrase inhibits its activity, thereby affecting the overall process of DNA replication.
Molecular Mechanism
At the molecular level, 4-(4-bromo-1H-pyrazol-1-yl)aniline exerts its effects through binding interactions with biomolecules. The primary mechanism of action involves the inhibition of DNA gyrase by binding to its GyraseB subunit . This binding prevents the enzyme from performing its function of supercoiling DNA, leading to the disruption of DNA replication and transcription. Additionally, 4-(4-bromo-1H-pyrazol-1-yl)aniline may also affect other enzymes and proteins involved in DNA metabolism, further contributing to its inhibitory effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)aniline typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
N-arylation of 4-bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then subjected to N-arylation with aniline. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine.
Industrial Production Methods
Industrial production methods for 4-(4-bromo-1H-pyrazol-1-yl)aniline would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-bromo-1H-pyrazol-1-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitroso
Propiedades
IUPAC Name |
4-(4-bromopyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCGFLDVFPCSOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598878 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681441-17-8 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromo-1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















